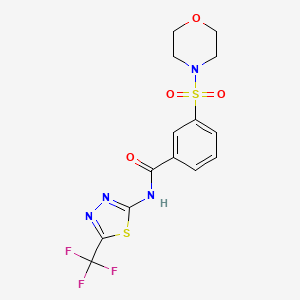
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, a thiadiazolyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinosulfonyl and trifluoromethyl groups are likely to have a significant impact on the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The trifluoromethyl group, for example, is known for its high electronegativity and could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of derivatives related to 3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide, including their characterization through elemental analysis, FTIR, and NMR methods, has been explored. These derivatives show potential in creating complexes with metals such as cobalt (III), which have been studied for their antifungal activities against pathogens causing plant diseases (Zhou Weiqun et al., 2005).
- A study on highly fluorinated 1,3,4-thiadiazole derivatives prepared via 1,3-dipolar cycloaddition reveals the influence of fluorination on the chemical reactivity and potential applications of these compounds (Greta Utecht-Jarzyńska et al., 2020).
Biological and Antimicrobial Activities
- Research into the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety has indicated these compounds exhibit antimicrobial properties. The study suggests a potential pathway for developing new antimicrobial agents using this structural framework (D. Sahin et al., 2012).
- Novel Schiff bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation have shown promising in vitro anticancer activity against various human cancer cell lines. These findings underline the therapeutic potential of thiadiazole and benzamide-based derivatives in cancer treatment (Shailee V. Tiwari et al., 2017).
Antitumor Properties and Anticancer Agents
- The synthesis of benzamide derivatives and their evaluation for antitumor properties reveal significant insights into the potential anticancer activities of these compounds. The study presents a novel method for synthesizing benzamide derivatives with potential applications in identifying allosteric modulators of specific receptors and investigating their anti-fatigue effects (Xianglong Wu et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O4S2/c15-14(16,17)12-19-20-13(26-12)18-11(22)9-2-1-3-10(8-9)27(23,24)21-4-6-25-7-5-21/h1-3,8H,4-7H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCLEYNCHKSVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

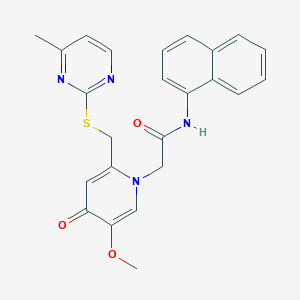

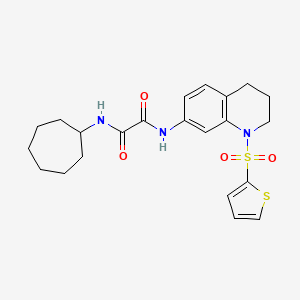
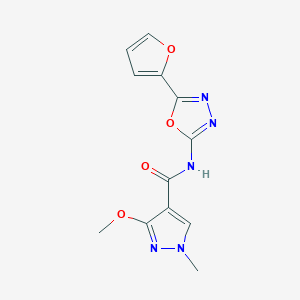

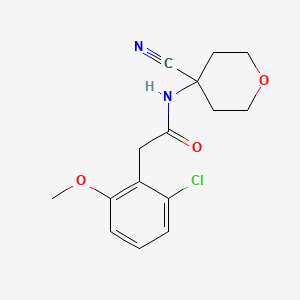
![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
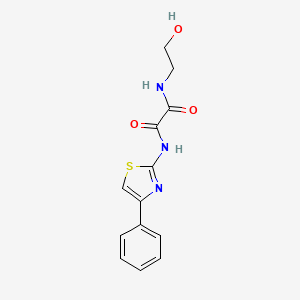

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)